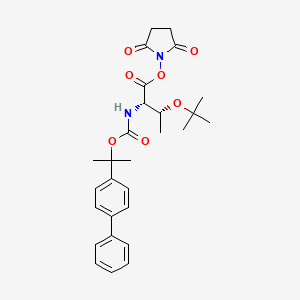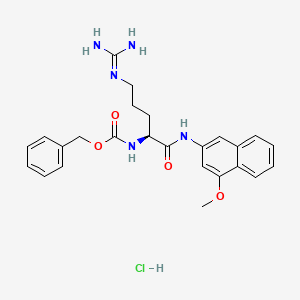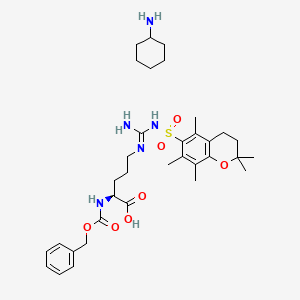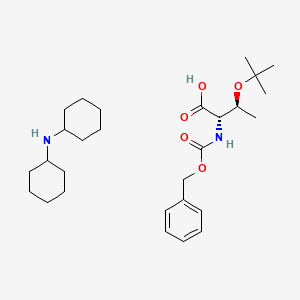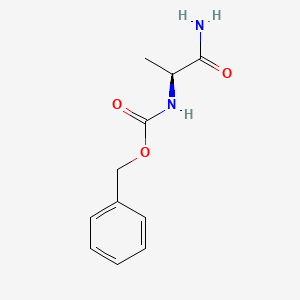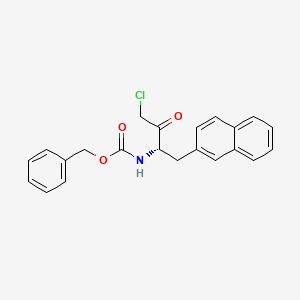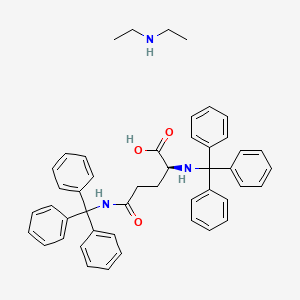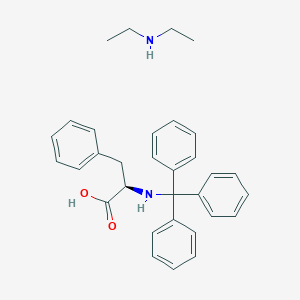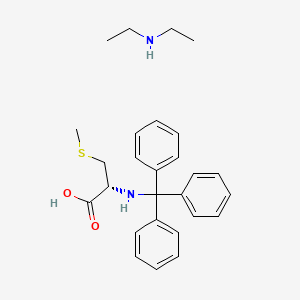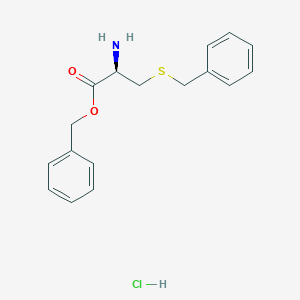
H-Thr(Bzl)-OBzl.oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Thr(Bzl)-OBzl.oxalate is a derivative of threonine, an essential amino acid. This compound is often used in peptide synthesis and various biochemical applications. The presence of benzyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr(Bzl)-OBzl.oxalate typically involves the protection of the hydroxyl and amino groups of threonine with benzyl groups. This is followed by esterification with oxalic acid to form the oxalate salt. The process generally includes the following steps:
Protection of Threonine: The hydroxyl group of threonine is protected using benzyl chloride in the presence of a base like sodium hydroxide.
Formation of Benzyl Ester: The protected threonine is then reacted with benzyl alcohol in the presence of a catalyst such as hydrochloric acid to form the benzyl ester.
Oxalate Formation: The benzyl ester is finally reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
H-Thr(Bzl)-OBzl.oxalate undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalate salt can be reduced to form the free threonine derivative.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Free threonine or its derivatives.
Substitution: Various substituted threonine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
H-Thr(Bzl)-OBzl.oxalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of H-Thr(Bzl)-OBzl.oxalate involves its role as a protected threonine derivative. The benzyl groups protect the functional groups of threonine during chemical reactions, allowing for selective modifications. Upon deprotection, the free threonine can participate in various biochemical processes. The oxalate salt form enhances its solubility and stability, making it easier to handle in laboratory and industrial settings.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Thr-OBzl.HCl: Another threonine derivative with similar protective groups but different counterions.
H-Thr(Bzl)-OH: A simpler derivative without the oxalate salt form.
H-Thr(Bzl)-OBzl.HCl: Similar structure but with hydrochloride as the counterion.
Uniqueness
H-Thr(Bzl)-OBzl.oxalate is unique due to its oxalate salt form, which provides enhanced solubility and stability compared to other threonine derivatives. This makes it particularly useful in peptide synthesis and other applications where stability and solubility are crucial.
Propriétés
IUPAC Name |
benzyl (2S,3R)-2-amino-3-phenylmethoxybutanoate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.C2H2O4/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,14,17H,12-13,19H2,1H3;(H,3,4)(H,5,6)/t14-,17+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAVXHHGVJCFKI-CVLQQERVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676788 |
Source


|
| Record name | Oxalic acid--benzyl O-benzyl-L-threoninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15260-11-4 |
Source


|
| Record name | Oxalic acid--benzyl O-benzyl-L-threoninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
